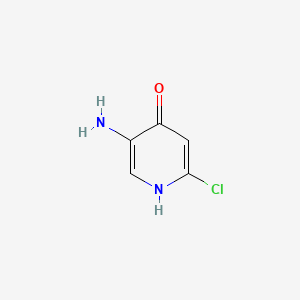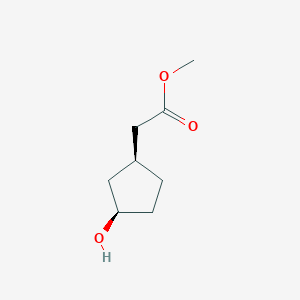
L-threo-Droxidopa-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-threo-Droxidopa-13C2,15N is a labelled analogue of Droxidopa . Droxidopa is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine . Unlike norepinephrine, droxidopa is capable of crossing the protective blood-brain barrier .
Molecular Structure Analysis
The molecular formula of L-threo-Droxidopa-13C2,15N is C7[13C]2H12Cl[15N]O5 . The IUPAC name is (2S,3R)-2-([15N]azanyl)-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid .Physical And Chemical Properties Analysis
The molecular weight of L-threo-Droxidopa-13C2,15N is 252.63 . It appears as an off-white to light brown solid . It is soluble in DMSO and methanol . It should be stored at -20°C, under an inert atmosphere .Mécanisme D'action
Droxidopa, the unlabelled analogue of L-threo-Droxidopa-13C2,15N, is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-threo-Droxidopa-13C2,15N involves the incorporation of two isotopes, carbon-13 and nitrogen-15, into the molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-threo-Droxidopa", "13C-labeled sodium acetate", "15N-labeled ammonia" ], "Reaction": [ { "Step 1": "L-threo-Droxidopa is reacted with 13C-labeled sodium acetate in the presence of a catalyst to form L-threo-Droxidopa-13C2", "Reagents": [ "L-threo-Droxidopa", "13C-labeled sodium acetate", "Catalyst" ] }, { "Step 2": "L-threo-Droxidopa-13C2 is reacted with 15N-labeled ammonia in the presence of a reducing agent to form L-threo-Droxidopa-13C2,15N", "Reagents": [ "L-threo-Droxidopa-13C2", "15N-labeled ammonia", "Reducing agent" ] } ] } | |
Numéro CAS |
1276295-04-5 |
Nom du produit |
L-threo-Droxidopa-13C2,15N |
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
216.167 |
Nom IUPAC |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
Clé InChI |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Synonymes |
(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N; threo-β,3-Dihydroxy-L-tyrosine-13C2,15N; L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N; (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)
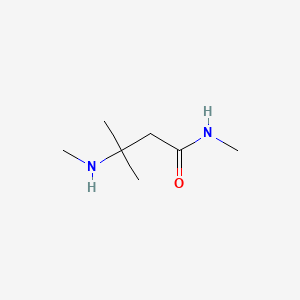

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
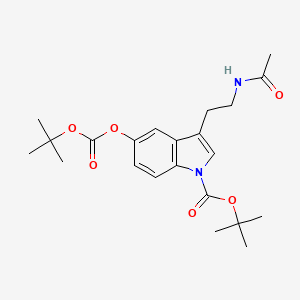
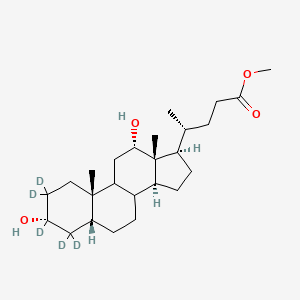
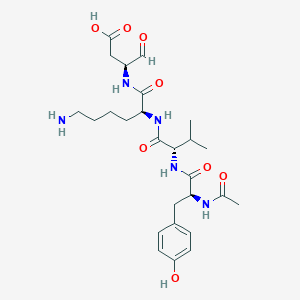
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

